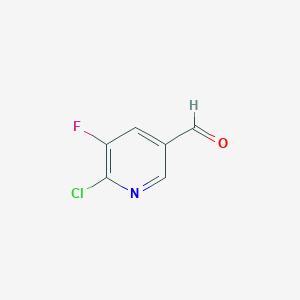

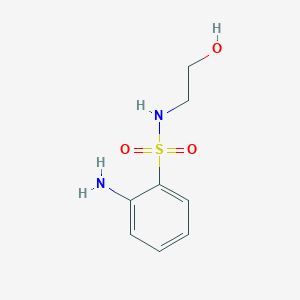

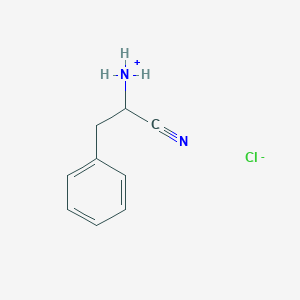

2-amino-N-(2-hydroxyethyl)benzenesulfonamide

Übersicht

Beschreibung

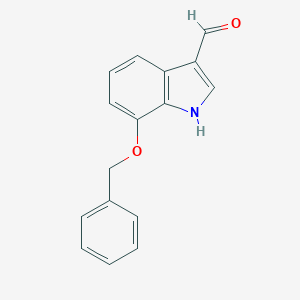

2-amino-N-(2-hydroxyethyl)benzenesulfonamide is an organic compound . It belongs to the class of organic compounds known as benzenesulfonamides .

Synthesis Analysis

The synthesis pathway for 2-amino-N-(2-hydroxyethyl)benzenesulfonamide involves the reaction of 2-nitrobenzenesulfonamide with 1-bromo-2-hexanol, followed by reduction of the nitro group to an amino group using palladium on carbon and hydrogen gas .Molecular Structure Analysis

The molecular structure of 2-amino-N-(2-hydroxyethyl)benzenesulfonamide has been studied by various methods including gas electron diffraction and quantum chemical calculations . The molecule possesses CsS symmetry with the S−N bond perpendicular to the ring plane .Physical And Chemical Properties Analysis

The molecular weight of 2-amino-N-(2-hydroxyethyl)benzenesulfonamide is 216.26 g/mol . It has a topological polar surface area of 101 Ų and a rotatable bond count of 4 .Wissenschaftliche Forschungsanwendungen

Anticancer Agent Development

This compound has been studied for its potential as an anticancer agent. Derivatives of benzenesulfonamide have shown inhibitory effects on carbonic anhydrase IX, a gene overexpressed in many solid tumors . Selective inhibition of this gene can lead to the discovery of novel antiproliferative agents, making this compound a valuable precursor in cancer research.

Antimicrobial Applications

Benzenesulfonamide derivatives have also been explored for their antimicrobial properties. The ability to inhibit carbonic anhydrase IX not only contributes to anticancer activity but also offers a pathway to develop new antimicrobial agents .

Enzyme Inhibition Studies

The compound is used in the study of enzyme inhibition, particularly in the context of carbonic anhydrases. Its derivatives can serve as selective inhibitors, providing insights into enzyme function and potential therapeutic applications .

Apoptosis Induction Research

Research has indicated that certain derivatives can induce apoptosis in cancer cell lines, such as MDA-MB-231. This application is crucial for understanding the mechanisms of programmed cell death in cancer therapy .

Drug Design and Synthesis

2-amino-N-(2-hydroxyethyl)benzenesulfonamide serves as a building block in the design and synthesis of drugs. It’s involved in creating compounds with dual inhibitory activity against Bcr-Abl and histone deacetylase, which are targets for cancer therapeutics .

Pharmacokinetic Studies

The compound’s derivatives can be used to study cellular uptake mechanisms. High-performance liquid chromatography (HPLC) methods are employed to understand how these compounds are absorbed and processed by cells .

Chemical Synthesis Routes

It is also significant in chemical synthesis, providing various routes to synthesize novel compounds with potential therapeutic applications. Its versatility in synthesis makes it a valuable research tool .

Biochemical Assays

Lastly, 2-amino-N-(2-hydroxyethyl)benzenesulfonamide is used in biochemical assays to test the efficacy and potency of new drugs. It can help in determining the therapeutic index and safety profiles of experimental drugs .

Eigenschaften

IUPAC Name |

2-amino-N-(2-hydroxyethyl)benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O3S/c9-7-3-1-2-4-8(7)14(12,13)10-5-6-11/h1-4,10-11H,5-6,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHUMXNPOCAWORJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)N)S(=O)(=O)NCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-amino-N-(2-hydroxyethyl)benzenesulfonamide | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(1H-Benzo[d]imidazol-5-yl)(phenyl)methanamine](/img/structure/B113301.png)

![(3AR,6AR)-5-Ethoxycarbonyl-1H-hexahydropyrrolo[3,4-B]pyrrole](/img/structure/B113332.png)

![2-[(2-Amino-4-methylphenyl)amino]ethanol](/img/structure/B113334.png)